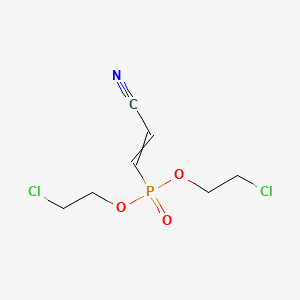
Bis(2-chloroethyl) (2-cyanoethenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-chloroethyl) (2-cyanoethenyl)phosphonate is an organophosphorus compound with the molecular formula C8H12ClN2O3P This compound is characterized by the presence of two 2-chloroethyl groups and a 2-cyanoethenyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) (2-cyanoethenyl)phosphonate typically involves the reaction of 2-chloroethanol with phosphorus trichloride to form bis(2-chloroethyl)phosphite. This intermediate is then reacted with acrylonitrile under controlled conditions to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is common to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bis(2-chloroethyl) (2-cyanoethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atoms in the 2-chloroethyl groups can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Aminoethyl phosphonate derivatives.
Substitution: Hydroxyethyl or aminoethyl phosphonate derivatives.
Scientific Research Applications
Bis(2-chloroethyl) (2-cyanoethenyl)phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Bis(2-chloroethyl) (2-cyanoethenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The cyano group can participate in nucleophilic addition reactions, while the phosphonate moiety can form strong interactions with metal ions or other electrophilic centers.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-chloroethyl) methylphosphonate
- Bis(2-chloroethyl) hydrogen phosphate
- Bis(2-cyanoethyl) phosphonate
Uniqueness
Bis(2-chloroethyl) (2-cyanoethenyl)phosphonate is unique due to the presence of both 2-chloroethyl and 2-cyanoethenyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
61256-79-9 |
|---|---|
Molecular Formula |
C7H10Cl2NO3P |
Molecular Weight |
258.04 g/mol |
IUPAC Name |
3-[bis(2-chloroethoxy)phosphoryl]prop-2-enenitrile |
InChI |
InChI=1S/C7H10Cl2NO3P/c8-2-5-12-14(11,7-1-4-10)13-6-3-9/h1,7H,2-3,5-6H2 |
InChI Key |
ZTAXXAURMUKFOQ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)OP(=O)(C=CC#N)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B14587183.png)
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclopentan-1-one](/img/structure/B14587190.png)
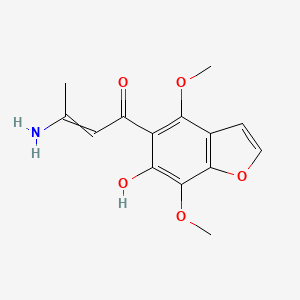

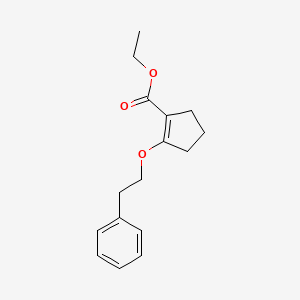

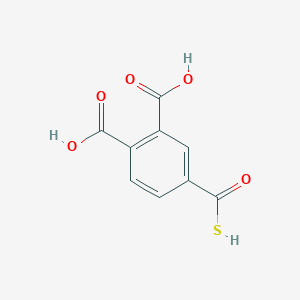
![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)

![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)
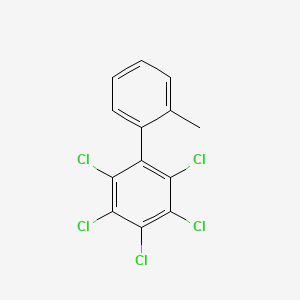
![1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole](/img/structure/B14587244.png)

silane](/img/structure/B14587246.png)
